molecular formula C9H18N2S B2823288 N-hexyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 76495-22-2

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2823288
CAS RN: 76495-22-2
M. Wt: 186.32
InChI Key: MCRWWYQLJJKMCE-UHFFFAOYSA-N
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Description

“N-hexyl-4,5-dihydro-1,3-thiazol-2-amine” is a derivative of thiazole . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

“N-hexyl-4,5-dihydro-1,3-thiazol-2-amine” is a powder with a molecular weight of 186.32 . The storage temperature is room temperature .

Scientific Research Applications

Antibacterial Activity

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has shown promising antibacterial properties. Researchers have explored its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. By disrupting bacterial cell membranes or interfering with essential metabolic pathways, this compound could potentially serve as a basis for novel antibacterial drugs .

Anticancer Potential

Studies have investigated the impact of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine on cancer cells. Its cytotoxic effects suggest that it might inhibit DNA replication, making it relevant for both bacterial and cancer cell lines. Further research is needed to understand its precise mechanisms and potential applications in cancer therapy .

Antiviral Properties

Researchers have explored the antiviral activity of this compound. It may interfere with viral replication or entry into host cells, making it a candidate for antiviral drug development. Investigations have focused on its effectiveness against specific viruses, such as influenza or herpes viruses .

Anti-Inflammatory Effects

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine exhibits anti-inflammatory properties. It could potentially modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis or other inflammatory diseases. Further studies are necessary to validate its therapeutic potential .

Antioxidant Activity

This compound has been evaluated for its antioxidant effects. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. N-hexyl-4,5-dihydro-1,3-thiazol-2-amine’s antioxidant properties make it an interesting target for further investigation .

Ulcerogenic Activity

Interestingly, N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has been studied for its ulcerogenic effects. Researchers have explored its impact on gastric mucosa and ulcer formation. Understanding these effects could lead to insights into gastrointestinal disorders and potential therapeutic interventions .

properties

IUPAC Name

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWWYQLJJKMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323393
Record name N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

76495-22-2
Record name N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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